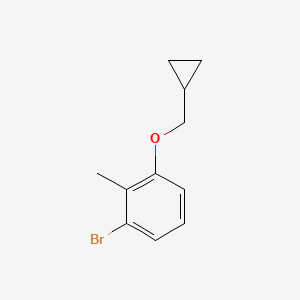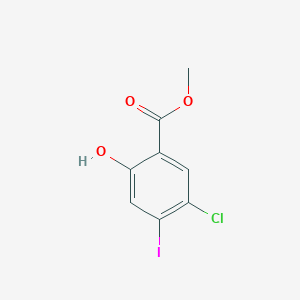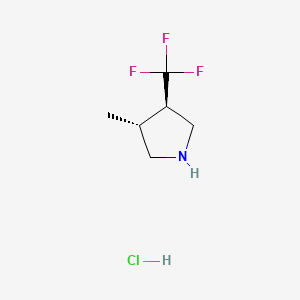
1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is an organic compound with the molecular formula C11H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and a methyl group. This compound is of interest in organic synthesis and various chemical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene can be synthesized through a multi-step process involving the bromination of 3-cyclopropylmethoxy-2-methyl-benzene. The bromination reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products may include 3-cyclopropylmethoxy-2-methyl-benzene derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products may include 3-cyclopropylmethoxy-2-methyl-benzene derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Products may include 3-cyclopropylmethoxy-2-methyl-benzene or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene depends on its specific application. In organic synthesis, its reactivity is primarily determined by the presence of the bromine atom, which can act as a leaving group in substitution reactions. In medicinal chemistry, the compound’s biological activity would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropylmethoxy and methyl groups may influence the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
1-Bromo-3-methoxy-2-methyl-benzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
1-Bromo-3-cyclopropylmethoxy-benzene: Similar structure but without the methyl group.
1-Bromo-2-methyl-4-cyclopropylmethoxy-benzene: Similar structure but with different substitution positions.
Uniqueness: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various research and industrial applications.
Propiedades
IUPAC Name |
1-bromo-3-(cyclopropylmethoxy)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDRKNWGLOPMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B8123218.png)

![(4-nitrophenyl)methyl (1R,4R)-rel-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8123244.png)



![2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran](/img/structure/B8123257.png)




